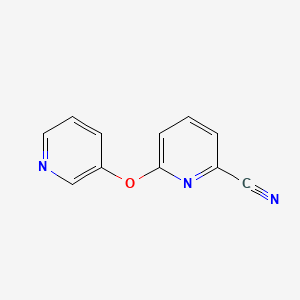![molecular formula C16H14N2O3S B6498424 N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide CAS No. 946284-55-5](/img/structure/B6498424.png)
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide, also known as MTOA, is a synthetic compound that has been studied extensively for its potential applications in a variety of scientific research fields. MTOA has been used in various areas of scientific research, including chemistry, biochemistry, pharmacology, and physiology. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential applications in drug delivery and drug design.
科学研究应用
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been studied extensively for its potential applications in a variety of scientific research fields. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has also been studied for its potential applications in drug delivery and drug design. For example, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been used as a model compound in the development of new drug delivery systems. It has also been used to study the effect of drug delivery on drug absorption and distribution in various tissues. In addition, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various proteins, enzymes, and receptors. It has been found to bind to certain receptors, such as the estrogen receptor, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been found to modulate the expression of various genes, including those involved in inflammation and cell growth.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the expression of various genes, including those involved in inflammation and cell growth. In addition, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
实验室实验的优点和局限性
The use of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available. Second, it is easy to synthesize and can be used in a variety of experiments. Third, it has a wide range of biological activities and can be used to study a variety of biological processes. Finally, it is non-toxic and has a low toxicity profile.
However, there are also some limitations to the use of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in laboratory experiments. First, the exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide is not fully understood, which makes it difficult to predict its effects in certain experiments. Second, the compound is not very stable and can degrade over time. Third, N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can interact with other compounds and can cause unwanted side effects.
未来方向
The potential applications of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in scientific research are vast and there are many future directions for research. First, more research is needed to better understand the exact mechanism of action of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide and its effects on various biological processes. Second, further research is needed to develop more efficient and stable methods of synthesis. Third, more studies are needed to evaluate the potential therapeutic applications of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in the treatment of various diseases. Finally, additional research is necessary to explore the potential use of N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide in drug delivery and drug design.
合成方法
N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide can be synthesized through a variety of methods. The most common method is by the reaction of 4-methoxyphenylacetic acid with 2-(5-thiophen-2-yl)-1,2-oxazol-3-yl chloride in the presence of triethylamine and acetic anhydride. This reaction produces an intermediate product, which is then hydrolyzed to form N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid with 5-thiophen-2-yl-1,2-oxazol-3-yl chloride in the presence of triethylamine and acetic anhydride, and the reaction of 4-methoxyphenylacetic acid with 5-thiophen-2-yl-1,2-oxazol-3-yl chloride in the presence of sodium hydroxide.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)17-16(19)10-12-9-14(21-18-12)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNLGMHGDPALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498353.png)
![4-{2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498366.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498380.png)
![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498383.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498401.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498407.png)
![N-(2-methylpropyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498412.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498426.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498431.png)